molecular formula C9H11OPS2 B14380480 2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane CAS No. 89982-37-6

2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane

Cat. No.: B14380480
CAS No.: 89982-37-6
M. Wt: 230.3 g/mol
InChI Key: LXGJDKBZCFCNKM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane is an organophosphorus compound characterized by the presence of a dithiaphospholane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane typically involves the reaction of 4-methoxyphenyl derivatives with phosphorus-sulfur compounds. One common method includes the reaction of 4-methoxyphenylmagnesium bromide with phosphorus pentasulfide (P2S5) under controlled conditions to form the desired dithiaphospholane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Properties

CAS No.

89982-37-6

Molecular Formula

C9H11OPS2

Molecular Weight

230.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3,2-dithiaphospholane

InChI

InChI=1S/C9H11OPS2/c1-10-8-2-4-9(5-3-8)11-12-6-7-13-11/h2-5H,6-7H2,1H3

InChI Key

LXGJDKBZCFCNKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P2SCCS2

Origin of Product

United States

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